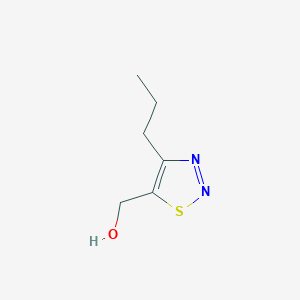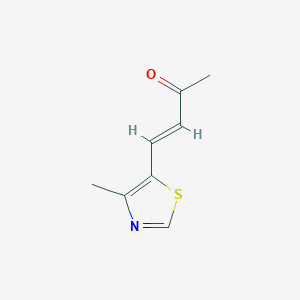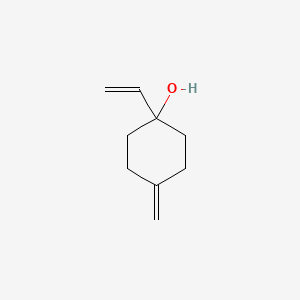
1-Ethenyl-4-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-methylidenecyclohexan-1-ol, also known as β-Terpineol, is an organic compound with the molecular formula C₁₀H₁₈O. It is a monoterpenoid alcohol that is commonly found in the essential oils of various plants. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylidenecyclohexan-1-ol can be synthesized through several methods. One common method involves the hydration of limonene, a naturally occurring terpene. The reaction typically requires an acidic catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond of limonene, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound from renewable resources, making the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces corresponding alcohols.
Substitution: Produces halogenated compounds.
Applications De Recherche Scientifique
1-Ethenyl-4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-methylidenecyclohexan-1-ol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-methylidenecyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: This compound has a similar structure but differs in the position of the double bonds.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another similar compound with variations in the cyclohexane ring structure.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: This compound is an ester derivative of this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-ethenyl-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)6-4-8(2)5-7-9/h3,10H,1-2,4-7H2 |
Clé InChI |
UPKWIYLSZYQHAA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCC(=C)CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


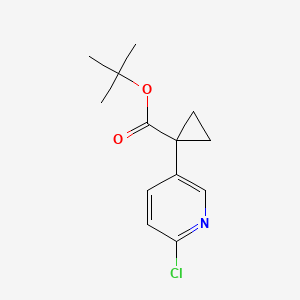
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)

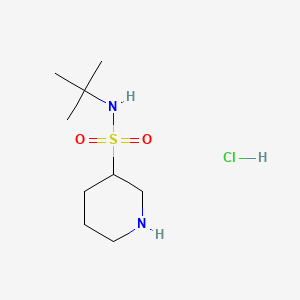
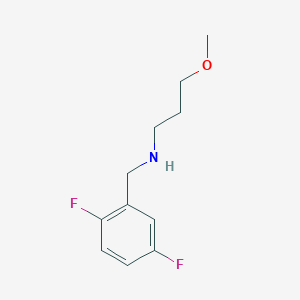
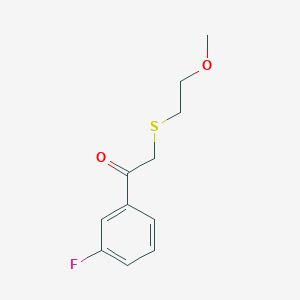
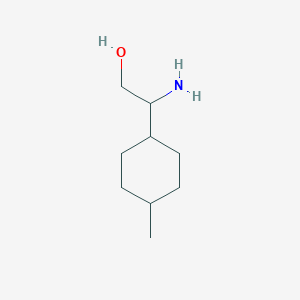
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
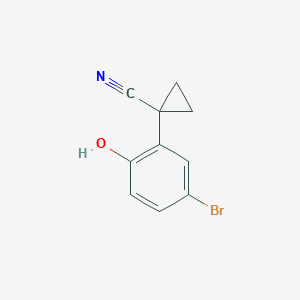
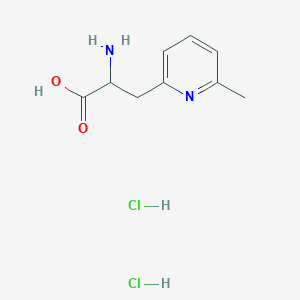
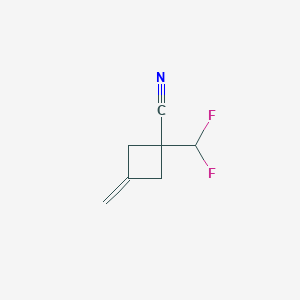
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
